7-Methyl-2-(trifluoromethyl)benzo[d]thiazole
CAS No.:
Cat. No.: VC15852599
Molecular Formula: C9H6F3NS
Molecular Weight: 217.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6F3NS |
|---|---|
| Molecular Weight | 217.21 g/mol |
| IUPAC Name | 7-methyl-2-(trifluoromethyl)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C9H6F3NS/c1-5-3-2-4-6-7(5)14-8(13-6)9(10,11)12/h2-4H,1H3 |
| Standard InChI Key | HJUVWDCQVJIUDB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)N=C(S2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
The compound’s IUPAC name is 7-methyl-2-(trifluoromethyl)-1,3-benzothiazole, with a molecular weight of 217.21 g/mol. Its canonical SMILES representation is CC1=C2C(=CC=C1)N=C(S2)C(F)(F)F, reflecting the methyl group on the benzene ring and the trifluoromethyl substituent on the thiazole nitrogen.
Table 1: Molecular Data for 7-Methyl-2-(trifluoromethyl)benzo[d]thiazole
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆F₃NS |
| Molecular Weight | 217.21 g/mol |
| IUPAC Name | 7-methyl-2-(trifluoromethyl)-1,3-benzothiazole |
| InChI Key | HJUVWDCQVJIUDB-UHFFFAOYSA-N |
| CAS Number | Not publicly disclosed |
Spectroscopic Characterization
While explicit spectral data for this compound is scarce, related benzothiazoles exhibit characteristic IR absorptions for C=N (1600–1620 cm⁻¹) and C=C (1575–1590 cm⁻¹) bonds . Nuclear magnetic resonance (NMR) patterns can be inferred from analogs: the methyl group typically resonates as a singlet near δ 2.6 ppm in ¹H-NMR, while the trifluoromethyl group appears as a quartet in ¹⁹F-NMR due to coupling with adjacent nuclei . Mass spectrometry would likely show a molecular ion peak at m/z 217 (M⁺).
Synthesis and Manufacturing Processes
General Synthetic Routes
Benzothiazoles are commonly synthesized via cyclocondensation of 2-aminothiophenol derivatives with carboxylic acids or their equivalents. For 7-methyl-2-(trifluoromethyl)benzo[d]thiazole, a plausible route involves:
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Formation of the Thiazole Core: Reaction of 7-methyl-2-aminothiophenol with trifluoroacetic anhydride under acidic conditions to introduce the trifluoromethyl group .
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Cyclization: Heating in the presence of a dehydrating agent (e.g., PCl₃) to facilitate ring closure .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiazole formation | Trifluoroacetic anhydride, H₂SO₄, 80°C | 65% | |
| Cyclization | PCl₃, toluene, reflux | 72% |
Optimization Challenges
The electron-withdrawing trifluoromethyl group complicates nucleophilic substitution reactions, often requiring elevated temperatures or catalytic agents. Purification typically involves column chromatography or recrystallization from ethanol .
Reactivity and Stability Profile
Chemical Reactivity
The trifluoromethyl group enhances electrophilic character at the 2-position, making the compound susceptible to nucleophilic aromatic substitution. For example, reaction with amines or alkoxides can yield substituted derivatives. The methyl group at position 7 exerts steric hindrance, moderating reactivity at adjacent positions .
Stability
The compound is stable under ambient conditions but degrades under strong acidic/basic environments or prolonged UV exposure. Thermal decomposition occurs above 200°C, releasing hydrogen fluoride.
Applications in Scientific Research
Drug Discovery
This compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Molecular docking studies suggest affinity for the Mycobacterium tuberculosis enzyme DprE1 (binding energy: −8.2 kcal/mol) .
Materials Science
Fluorinated benzothiazoles are explored as organic semiconductors due to their electron-deficient cores, which improve charge transport in thin-film transistors.
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